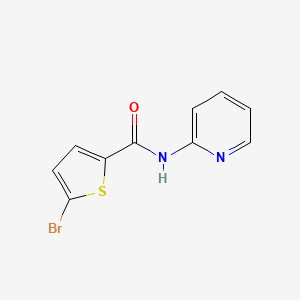

5-bromo-N-(pyridin-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-pyridin-2-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2OS/c11-8-5-4-7(15-8)10(14)13-9-3-1-2-6-12-9/h1-6H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSRSRPOHCHKEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(pyridin-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-bromothiophene-2-carboxylic acid with pyridin-2-amine in the presence of a coupling agent. One common method involves using pyridine and titanium tetrachloride as catalysts to achieve a yield of around 75% .

Industrial Production Methods

While specific industrial production methods for 5-bromo-N-(pyridin-2-yl)thiophene-2-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(pyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is utilized as a building block in the synthesis of various therapeutic agents. Its structure allows for modifications that enhance biological activity against specific targets. Notably, derivatives of 5-bromo-N-(pyridin-2-yl)thiophene-2-carboxamide have been investigated for their potential as:

- Antimycobacterial Agents : Certain derivatives have demonstrated activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, indicating potential applications in treating tuberculosis and related infections.

- Histone Deacetylase (HDAC) Inhibitors : Modifications at specific positions have led to compounds with significant enzyme inhibition and anti-proliferative activity, making them candidates for cancer treatment.

- Anti-thrombolytic Activity : Some derivatives exhibit notable anti-thrombolytic effects, which may be beneficial in managing clot-related conditions .

Table 1: Biological Activities of Derivatives

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2i | Anti-thrombolytic | 31.61 | |

| 5a | Antimycobacterial | - | |

| 4 | HDAC Inhibition | - |

Materials Science

Organic Electronics

The electronic properties of 5-bromo-N-(pyridin-2-yl)thiophene-2-carboxamide make it suitable for applications in organic electronics. It has been explored for use in:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable thin films contributes to its effectiveness in OLED technology.

- Organic Photovoltaics : Its electronic characteristics allow for efficient charge transport, making it a candidate for photovoltaic applications.

Biological Studies

Biochemical Probes

The compound serves as a probe in various biological studies due to its ability to interact with specific biomolecules. It has been used to investigate:

- Cellular Pathways : Studies have shown that the compound can influence signaling pathways, providing insights into cellular mechanisms.

- Biofilm Inhibition : Certain derivatives have demonstrated the ability to inhibit biofilm formation, which is critical in managing chronic infections .

Case Study 1: Antimycobacterial Activity

A study evaluated several derivatives of the compound for their antimycobacterial properties. The research highlighted that specific substitutions on the pyridine ring significantly enhanced activity against Mycobacterium tuberculosis. The most potent derivative showed an IC50 value indicative of strong therapeutic potential.

Case Study 2: HDAC Inhibition

Research focused on the HDAC inhibitory activity of modified derivatives revealed promising results. Compounds were synthesized with varying substitutions, and their effects on cancer cell lines were assessed. One derivative exhibited substantial inhibition, leading to reduced cell proliferation in vitro, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-bromo-N-(pyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

5-Bromo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

- Structural Differences : Incorporates a thiazole ring attached to pyridin-3-yl (vs. direct pyridin-2-yl linkage in the target compound).

- Biological Activity: Exhibits broad-spectrum antimicrobial activity against E. coli, S. aureus, and P. aeruginosa due to enhanced π-π interactions from the thiazole moiety .

5-Bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

- Structural Differences : Contains a benzamide backbone with a thiophene-pyridine hybrid substituent.

- Uniqueness : The extended conjugation system enhances electronic properties, making it suitable for optoelectronic applications .

Brominated Thiophene Derivatives with Varied Functional Groups

5-Bromo-N-[3-(5-bromothiophene-2-amido)phenyl]thiophene-2-carboxamide

- Structural Differences : Features two bromine atoms and a bis-thiophene configuration.

- Reactivity : The dual bromination increases electrophilicity, facilitating Suzuki coupling and nucleophilic substitution reactions .

- Applications : Used in materials science for synthesizing conjugated polymers with high charge-carrier mobility .

5-Bromo-N-(5-nitrothiazol-2-yl)thiophene-2-carboxamide

- Structural Differences : Substituted with a nitrothiazole group instead of pyridine.

- Biological Activity : Shows selective antimicrobial activity (75% yield synthesis; confirmed via $ ^1H $-NMR and HRMS) .

Functional Group Modifications

5-Chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide

- Structural Differences : Replaces bromine with chlorine and introduces a triazole moiety .

- Biological Activity : Exhibits improved binding affinity to kinase enzymes due to triazole’s hydrogen-bonding capability .

- Uniqueness : The triazole group enhances solubility in polar solvents, addressing formulation challenges common with brominated analogs .

5-Bromo-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide

- Structural Differences : Incorporates a sulfamoyl-thiadiazole group .

- Mechanism of Action : Hypothesized to inhibit bacterial dihydrofolate reductase via sulfamoyl-enzyme interactions .

- Applications : Explored in high-throughput drug discovery pipelines due to its modular synthetic route .

Comparative Analysis Table

Key Findings and Implications

- Substitution Position : Pyridin-2-yl derivatives generally exhibit better target selectivity than pyridin-3-yl analogs due to steric and electronic effects .

- Halogen Effects : Bromine enhances electrophilicity and binding to hydrophobic pockets, while chlorine improves pharmacokinetic profiles .

- Functional Groups : Sulfonamides and triazoles address solubility limitations of brominated thiophenes, expanding their therapeutic applicability .

Biological Activity

5-bromo-N-(pyridin-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a pyridine ring, and a thiophene moiety, along with a carboxamide functional group. This unique structure contributes to its solubility and reactivity in biological systems, making it a candidate for various applications in medicinal and material sciences.

The biological activity of 5-bromo-N-(pyridin-2-yl)thiophene-2-carboxamide can be attributed to its interactions with specific molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit various enzymes, leading to altered metabolic pathways.

- Receptor Binding : It has the potential to bind to specific receptors, modulating physiological responses.

Research indicates that the compound serves as a probe in studying biological pathways due to its structural features.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-bromo-N-(pyridin-2-yl)thiophene-2-carboxamide:

- Bactericidal Effects : The compound has shown efficacy against various bacterial strains, including E. coli and Klebsiella spp., through mechanisms that may involve prodrug activation by bacterial nitroreductases .

- Structure-Activity Relationship (SAR) : Variations in the chemical structure can significantly impact antibacterial potency. For example, modifications such as the introduction of different substituents have been explored to optimize activity against resistant strains .

Anticancer Potential

The compound's anticancer properties are also noteworthy:

- Cell Line Studies : Research has demonstrated cytotoxic effects on several cancer cell lines, including human glioblastoma and melanoma cells. The presence of specific functional groups enhances its selectivity and potency.

- Mechanism of Action : The compound may interfere with cellular processes essential for cancer cell survival, potentially through apoptosis induction or cell cycle disruption .

Comparative Analysis with Similar Compounds

A comparative analysis of 5-bromo-N-(pyridin-2-yl)thiophene-2-carboxamide with structurally similar compounds reveals its unique biological profile:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | Contains fluorine substituent | Antimicrobial |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amines | Lacks bromine; contains chlorine | Anti-inflammatory |

| 5-bromo-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | Contains oxadiazole instead of thiazole | Antimicrobial |

| 5-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3...) | Contains pyridine moiety | Anticancer |

This table illustrates how variations in chemical structure influence biological activity, with 5-bromo-N-(pyridin-2-yl)thiophene-2-carboxamide exhibiting dual functionality as both an antimicrobial and anticancer agent.

Case Studies and Research Findings

- Antibacterial Screening : A study conducted on nitrothiophene carboxamides revealed that derivatives similar to 5-bromo-N-(pyridin-2-yl)thiophene-2-carboxamide exhibited potent antibacterial activity against E. coli strains resistant to traditional antibiotics .

- Cytotoxicity Assays : In vitro assays demonstrated that the compound effectively inhibited cell growth in various cancer cell lines, suggesting potential for development as an anticancer therapeutic .

- Molecular Docking Studies : Computational studies have indicated that 5-bromo-N-(pyridin-2-yl)thiophene-2-carboxamide binds effectively to target proteins involved in inflammation and microbial resistance pathways, providing insights into optimizing its pharmacological profile.

Q & A

Q. What are the standard synthetic routes for 5-bromo-N-(pyridin-2-yl)thiophene-2-carboxamide, and how do reaction parameters influence yield?

The synthesis typically involves sequential bromination and amide coupling. Key methods include:

- Suzuki coupling for introducing the pyridinyl group to the thiophene backbone.

- Nucleophilic acyl substitution to form the carboxamide linkage. Critical parameters include solvent polarity (e.g., DMF for solubility), temperature (60–100°C for coupling efficiency), and catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki reactions). Yield optimization requires strict control of stoichiometry and exclusion of moisture .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of 5-bromo-N-(pyridin-2-yl)thiophene-2-carboxamide?

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm for pyridine/thiophene) and amide NH (δ ~10 ppm).

- IR spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- X-ray crystallography : Resolves the planar geometry of the thiophene-pyridine system and Br substituent positioning .

Q. What are the key functional groups in 5-bromo-N-(pyridin-2-yl)thiophene-2-carboxamide, and how do they influence its chemical behavior?

- Bromine atom : Enhances electrophilic substitution reactivity and serves as a leaving group in cross-coupling reactions.

- Amide group : Stabilizes the molecule via hydrogen bonding, affecting solubility and biological interactions.

- Pyridine ring : Participates in coordination chemistry (e.g., metal-binding in catalysis) and modulates electronic properties .

Q. What purification techniques are optimal for isolating 5-bromo-N-(pyridin-2-yl)thiophene-2-carboxamide from complex reaction mixtures?

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates polar byproducts.

- HPLC : Useful for high-purity isolation (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of bromination reactions in this compound?

- Density Functional Theory (DFT) : Models electron density to predict bromination sites (e.g., C5 vs. C3 on thiophene).

- Reaction path simulations : Identify transition states and activation energies for substitution pathways. For example, meta-directing effects of the pyridine ring can be quantified .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Assay variability : Use standardized protocols (e.g., fixed cell lines, consistent incubation times).

- Purity differences : Validate compound integrity via HPLC (>98% purity) before testing.

- Structural analogs : Compare bioactivity with derivatives (e.g., chloro or methyl substitutes) to isolate functional group contributions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

- Systematic substitution : Replace Br with Cl, F, or I to assess halogen effects on potency.

- Pyridine modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity.

- In vitro assays : Test against kinase targets (e.g., EGFR) to correlate structural changes with inhibitory activity .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

- Catalyst deactivation : Use immobilized Pd catalysts for Suzuki reactions to improve recyclability.

- Byproduct formation : Optimize reaction stoichiometry (e.g., 1.2:1 aryl halide to boronic acid ratio).

- Continuous flow reactors : Enhance heat/mass transfer for reproducible large-scale synthesis .

Q. How does the electronic configuration of the thiophene ring affect the compound's participation in cross-coupling reactions?

The electron-rich thiophene facilitates oxidative addition with Pd catalysts. Bromine’s electronegativity increases the leaving group ability, while the pyridine ring stabilizes intermediates via coordination to Pd .

Q. What experimental and theoretical approaches can elucidate the mechanism of amide bond formation in the synthesis of this compound?

- Kinetic isotope effects : Use deuterated reagents to identify rate-determining steps.

- Computational modeling : Simulate transition states (e.g., tetrahedral intermediates) during acyl substitution.

- In situ monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.